molecular formula C15H13F2NO B12642652 N-Ethyl-2,6-difluoro-N-phenylbenzamide

N-Ethyl-2,6-difluoro-N-phenylbenzamide

Cat. No.: B12642652
M. Wt: 261.27 g/mol
InChI Key: FILXVMQZVHRPTF-UHFFFAOYSA-N
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Description

N-Ethyl-2,6-difluoro-N-phenylbenzamide is a chemical compound with the molecular formula C15H13F2NO It is a member of the benzamide family, characterized by the presence of an ethyl group, two fluorine atoms, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,6-difluoro-N-phenylbenzamide typically involves the following steps:

    Condensation Reaction: The starting material, 2,6-difluorobenzamide, undergoes a condensation reaction with an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.

    Acylation Reaction: The resulting intermediate is then subjected to an acylation reaction with phenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-difluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-Ethyl-2,6-difluoro-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-2,6-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in its antifungal and antibacterial activities, the compound may inhibit key enzymes or disrupt cellular processes in the target organisms. Molecular docking studies have shown that it can form hydrogen bonds with specific amino acids in enzymes like succinate dehydrogenase, which may explain its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2,6-difluoro-N-phenylbenzamide
  • N-Propyl-2,6-difluoro-N-phenylbenzamide
  • N-Ethyl-2,4-difluoro-N-phenylbenzamide

Uniqueness

N-Ethyl-2,6-difluoro-N-phenylbenzamide is unique due to the specific positioning of the fluorine atoms at the 2 and 6 positions on the benzamide ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

N-Ethyl-2,6-difluoro-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H15F2NC_{15}H_{15}F_2N and a molecular weight of approximately 261.27 g/mol. The presence of fluorine atoms at the 2 and 6 positions on the benzamide ring enhances its reactivity and biological activity compared to structurally similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : Molecular docking studies indicate that this compound can inhibit key enzymes such as succinate dehydrogenase (SDH). It forms hydrogen bonds with amino acids like SER-17 and SER-39 in SDH, leading to alterations in cellular metabolism and energy production.
  • Antimicrobial Activity : The compound exhibits notable antifungal and antibacterial properties. It disrupts cellular processes in target organisms, potentially inhibiting growth by interfering with metabolic pathways .

Antifungal Properties

This compound has been studied for its antifungal efficacy against various species. In vitro assays demonstrate moderate to good antifungal activities against pathogens such as Botrytis cinerea and Rhizoctonia solani. The effective concentration (EC50) values for some derivatives range from 5.21 to 6.72 µg/mL, comparable to established antifungal agents .

Antibacterial Properties

In addition to antifungal effects, this compound also shows antibacterial activity. Research indicates that it can effectively inhibit the growth of several bacterial strains, although specific EC50 values are still being characterized. Comparative studies highlight its potential as a candidate for developing new antibacterial therapies .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiviral Activity : A study explored the antiviral mechanisms of related phenylbenzamides against Coxsackie Virus A9 (CVA9), demonstrating direct binding to viral capsids and stabilization of virions. Although this compound was not the primary focus, insights into similar compounds suggest potential antiviral applications .
  • Biochemical Analysis : Investigations into the biochemical properties of this compound reveal its ability to influence cell signaling pathways and gene expression through enzyme modulation. However, detailed studies on dosage effects in animal models are currently lacking .

Summary of Biological Activities

Activity Type Target Pathogen EC50 (µg/mL) Notes
AntifungalBotrytis cinerea5.21 - 6.72Comparable to hymexazol; effective in agricultural settings .
AntibacterialVarious bacterial strainsNot fully characterizedPotential for development as a new antibacterial agent.

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-ethyl-2,6-difluoro-N-phenylbenzamide

InChI

InChI=1S/C15H13F2NO/c1-2-18(11-7-4-3-5-8-11)15(19)14-12(16)9-6-10-13(14)17/h3-10H,2H2,1H3

InChI Key

FILXVMQZVHRPTF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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